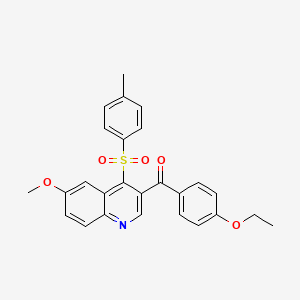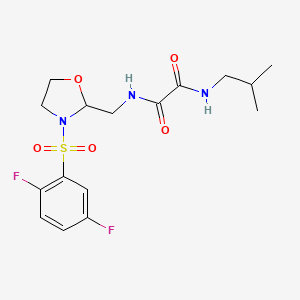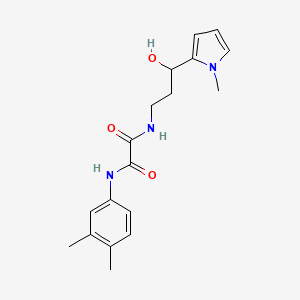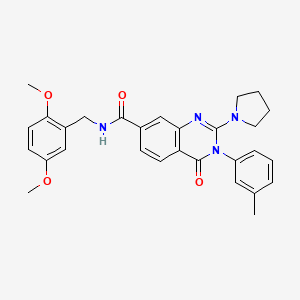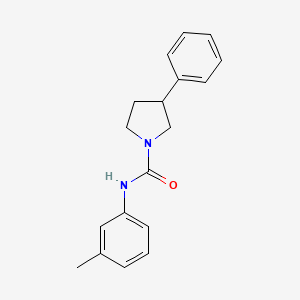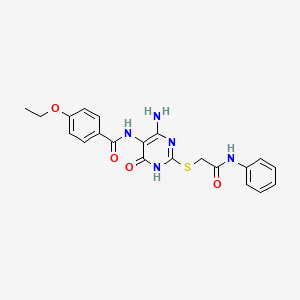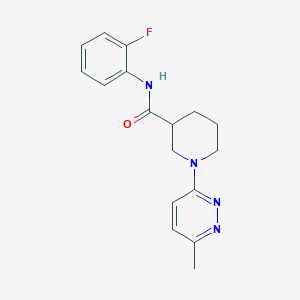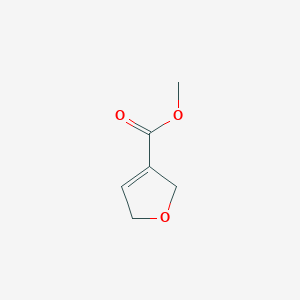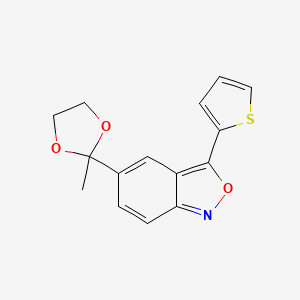
5-(2-Methyl-1,3-dioxolan-2-yl)-3-(2-thienyl)-2,1-benzisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, while not directly studied in the provided papers, relates closely to the broader category of benzisoxazoles and their derivatives, which are explored for various chemical properties, including their synthesis, molecular structure, reactivity, and potential applications due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of benzisoxazole derivatives often involves complex reactions, including tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes for related compounds. This approach allows for the creation of benzoxazine and dioxine derivatives through a controlled reaction environment, indicating a sophisticated synthesis strategy that might be applicable or adaptable for our compound of interest (Gabriele et al., 2006).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as various benzisoxazole derivatives, involves X-ray diffraction studies and density functional theory (DFT) calculations to determine geometrical parameters, molecular conformations, and stability. These analyses reveal crucial insights into the compound's stability and conformational preferences, which are essential for understanding its reactivity and physical properties (Kumara et al., 2018).
Chemical Reactions and Properties
Benzisoxazoles and their derivatives participate in various chemical reactions, including coordination in polymers and engagement in antifungal activities, showcasing their versatile chemical reactivity. Their ability to form stable coordination polymers and exhibit biological activities demonstrates the significant chemical properties these compounds possess, which could be mirrored or inspired by the synthesis and application of our specific compound (He et al., 2020).
Physical Properties Analysis
The physical properties of benzisoxazole derivatives, including their crystalline structures and luminescent properties, are analyzed through X-ray crystallography and luminescence studies. These analyses provide insights into the compound's solid-state behavior and potential applications in materials science (Nizammohideen et al., 2009).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability, and interactions with biological targets, are crucial for their potential applications. For instance, some benzisoxazole derivatives exhibit significant antifungal activities, which could be a promising area for further exploration and application of our compound of interest (Mullen et al., 1988).
Scientific Research Applications
Synthesis and Chemical Properties
- Reaction with Hydroxylamine: The reaction of similar compounds with hydroxylamine and subsequent cyclization processes have been explored. A study by Paradkar, Latham, and Krishnaswami (1993) found that β-keto ethyleneacetals, which share structural similarities with the compound , produce isoxazoles under certain conditions (Paradkar, Latham, & Krishnaswami, 1993).
- Synthesis Techniques: In the domain of synthesis, innovative techniques have been employed to create related compounds. Bandarage, Kuehne, and Glick (1999) developed a process to synthesize complex molecular structures that could be of relevance to studying the synthesis of the compound (Bandarage, Kuehne, & Glick, 1999).
Pharmacological and Biological Research
- Antifungal Agents: Mullen, Mitchell, Allen, and St. Georgiev (1988) researched isoxazolidine derivatives, structurally related to the compound, for their potential as antifungal agents. These compounds showed moderate to potent activity against various fungal species (Mullen, Mitchell, Allen, & St. Georgiev, 1988).
- Platelet Aggregation Inhibition: Nuhrich, Varache-Lembège, Renard, and Devaux (1994) synthesized isoxazole derivatives to study their effect on inhibiting human platelet aggregation. They found significant inhibitory effects, which could suggest potential therapeutic applications (Nuhrich, Varache-Lembège, Renard, & Devaux, 1994).
Material Science and Other Applications
- Photovoltaic Performance: Helgesen, Bjerring, Nielsen, and Krebs (2010) investigated compounds containing benzothiadiazole, a moiety structurally similar to the compound , for their applications in photovoltaic devices. Their research highlighted the significance of molecular structure on the efficiency of these devices (Helgesen, Bjerring, Nielsen, & Krebs, 2010).
- Optical Recording: Yang, Pu, Shen, Chen, Xu, and Xiao (2006) synthesized photochromic dithienylethenes, related to the compound , for use in optical recording. Their study demonstrated effective near-field recording using these materials (Yang, Pu, Shen, Chen, Xu, & Xiao, 2006).
properties
IUPAC Name |
5-(2-methyl-1,3-dioxolan-2-yl)-3-thiophen-2-yl-2,1-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-15(17-6-7-18-15)10-4-5-12-11(9-10)14(19-16-12)13-3-2-8-20-13/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWVGEAJNLBUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC3=C(ON=C3C=C2)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methyl-1,3-dioxolan-2-yl)-3-(2-thienyl)-2,1-benzisoxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

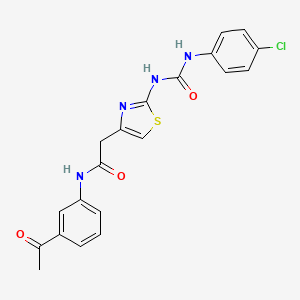
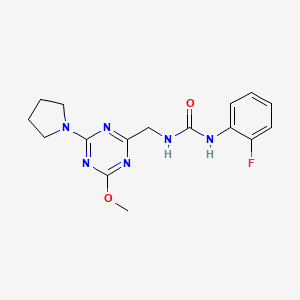
![2-[6-(3,4-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2491603.png)
![4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2491609.png)
![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidaz](/img/structure/B2491610.png)
![5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2491611.png)
